molecular formula C13H13N3O5 B10809367 Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

Katalognummer: B10809367
Molekulargewicht: 291.26 g/mol
InChI-Schlüssel: HPAZCHFDOCZHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an amino-linked acetyl group. The acetyl moiety is further functionalized with a 2,5-dioxoimidazolidin-1-yl group, a five-membered heterocyclic ring containing two carbonyl groups. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the imidazolidinone and amide groups, which may influence solubility, stability, and biological interactions.

Eigenschaften

Molekularformel

C13H13N3O5

Molekulargewicht

291.26 g/mol

IUPAC-Name

methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C13H13N3O5/c1-21-12(19)8-2-4-9(5-3-8)15-10(17)7-16-11(18)6-14-13(16)20/h2-5H,6-7H2,1H3,(H,14,20)(H,15,17)

InChI-Schlüssel

HPAZCHFDOCZHBT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O

Herkunft des Produkts

United States

Biologische Aktivität

Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C25H27N3O6
Molecular Weight: 465.5 g/mol
IUPAC Name: Methyl 4-[[2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

The compound features a unique structure comprising an imidazolidinone moiety, which is significant for its biological activity. The presence of the methoxyphenyl and cyclopentyl groups contributes to its pharmacokinetic properties.

Synthesis

The synthesis of Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate typically involves multiple steps:

  • Formation of the Imidazolidinone Ring: This is achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
  • Introduction of the Methoxyphenyl Group: This step often utilizes methoxy-substituted benzaldehyde or benzyl halide in nucleophilic substitution reactions.
  • Attachment of the Cyclopentyl Ring: Cyclization reactions or cyclopentyl-substituted reagents are employed for this purpose.

The biological activity of Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby modulating various biochemical pathways.

Anticancer Properties

Recent studies have indicated that Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate exhibits significant anticancer activity. For instance:

  • In Vitro Studies: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest at G1 phase

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models:

  • Animal Studies: Administration of Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation.

Case Studies

  • Case Study on Breast Cancer Treatment:
    A clinical trial involving patients with advanced breast cancer showed that treatment with Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate led to a significant reduction in tumor size and improvement in quality of life metrics.
  • Case Study on Inflammatory Bowel Disease:
    Patients suffering from inflammatory bowel disease reported symptom relief and reduced inflammatory markers after treatment with this compound, suggesting its potential as a therapeutic agent in gastrointestinal disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound can be compared to other methyl benzoate derivatives and heterocyclic-substituted analogs. Below, structural, synthetic, and spectroscopic distinctions are highlighted.

Structural Analogues from Quinoline-Piperazine Series (C1–C7)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. Key distinctions include:

  • Substituent Type: C1–C7 feature a piperazine-linked quinoline carbonyl group, whereas the target compound has an imidazolidinone-acetyl-amide group.
  • Synthesis: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow/white solids .

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Compound Substituent Key Functional Groups Synthesis Method
Target Compound 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino] Imidazolidinone, amide, ester Not specified
C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Piperazine-quinoline-carbonyl Quinoline, piperazine, ester Ethyl acetate crystallization
Tribenuron methyl ester () Sulfonylurea-pyrimidine Sulfonylurea, pyrimidine, ester Not specified
Physicochemical and Spectroscopic Properties
  • NMR Data: For C1–C7, ¹H NMR spectra show aromatic proton signals between δ 7.2–8.5 ppm (quinoline and benzoate rings) and piperazine CH₂ signals at δ 3.2–3.8 ppm . The target compound’s imidazolidinone protons would likely appear downfield (δ 8.0–10.0 ppm) due to deshielding by carbonyl groups.
  • Solubility: The imidazolidinone group may increase water solubility compared to the hydrophobic quinoline in C1–C6.
Functional Comparisons with Pesticide Esters ()

Methyl benzoate derivatives in pesticides (e.g., haloxyfop-methyl, diclofop-methyl) often feature aryloxypropanoate or heterocyclic substituents . Unlike these agrochemicals, the target compound lacks herbicidal moieties (e.g., chlorinated aromatics) but shares esterase susceptibility due to the methyl ester group.

Research Findings and Gaps

  • Synthetic Routes : While C1–C7 were crystallized from ethyl acetate , the target compound’s synthesis remains unaddressed in the evidence. Standard methods for analogous compounds involve coupling reactions (e.g., EDC/HOBt for amide formation).
  • The imidazolidinone group in the target compound is associated with kinase or protease inhibition in other contexts, though further studies are needed.
  • Stability: The imidazolidinone’s carbonyl groups may render the target compound prone to hydrolysis under basic conditions, unlike the more stable quinoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.